L-Propargylglycine (L-Pra) is a naturally occurring γ,δ-acetylenic α-amino acid. It acts as a potent mechanism-based inhibitor, or "suicide substrate," of various pyridoxal 5'-phosphate (PLP) -dependent enzymes. These enzymes are involved in various metabolic pathways, making L-Propargylglycine a valuable tool for studying sulfur amino acid metabolism, bacterial growth, and other biological processes.
Synthesis Analysis
L-Propargylglycine can be synthesized through different methods. One approach involves the diastereoselective alkylation of a nickel complex of a Schiff's base, derived from glycine and a chiral auxiliary. This method utilizes [U-14C]glycine and a chiral auxiliary to yield L-propargyl[1, 2-14C]glycine with high optical purity.
Another method employs a multistep process starting with the protection of the amino group of L-propargylglycine, followed by coupling with a suitable carboxyl-protected amino acid. The protecting groups are then removed to obtain the desired dipeptide.
Chemical Reactions Analysis
One prominent reaction is the "click chemistry" reaction, a copper(I)-catalyzed azide-alkyne cycloaddition. This reaction allows for the conjugation of L-Propargylglycine to various molecules containing azide groups, enabling the development of targeted probes and bioconjugates.
Mechanism of Action
L-Propargylglycine acts as a suicide substrate for PLP-dependent enzymes. The mechanism involves the following steps:
Applications
Metabolic Studies:
Studying sulfur amino acid metabolism by inhibiting cystathionine γ-lyase, a key enzyme in cysteine biosynthesis. This inhibition leads to the accumulation of cystathionine and other metabolites, providing insights into metabolic pathways.
Investigating the role of cystathionine γ-lyase in hydrogen sulfide (H2S) production and signaling. Inhibiting H2S production with L-Propargylglycine allows researchers to study the protective and regulatory effects of this gasotransmitter in various tissues and disease models.
Antibacterial Research: L-Propargylglycine demonstrates antibacterial properties, particularly against Gram-positive bacteria, by targeting alanine racemase, a crucial enzyme for bacterial cell wall synthesis. Research focuses on developing L-Propargylglycine-containing dipeptides as potential antibacterial agents.
Chemical Biology:
Synthesizing radiolabeled L-Propargylglycine for use in metabolic studies and positron emission tomography (PET) imaging. This enables the tracking and quantification of L-Propargylglycine and its metabolites in biological systems.
Developing biocompatible polymers and peptide-polymer bioconjugates using "click chemistry" with L-Propargylglycine. This facilitates the development of targeted drug delivery systems and biomaterials.
Investigating the conformational properties of peptides and peptide-polymer bioconjugates using L-Propargylglycine as a probe. This contributes to the understanding of protein folding and the design of stable peptide-based therapeutics.
Developing parahydrogen-induced polarization (PHIP) labels for magnetic resonance imaging (MRI) by incorporating L-Propargylglycine into peptides. This allows for enhanced MRI signal sensitivity and improved visualization of biological processes.
Future Directions
Developing novel therapeutics: Investigating the potential of L-Propargylglycine-containing compounds as antibacterial, anti-inflammatory, and neuroprotective agents. This involves optimizing its efficacy, specificity, and delivery to target tissues.
Expanding its use in bioconjugation: Exploring its applications in developing novel biomaterials, biosensors, and targeted imaging probes. This involves developing new synthetic strategies and exploring its conjugation with various biomolecules.
Further elucidating its role in H2S signaling: Investigating the specific mechanisms by which L-Propargylglycine modulates H2S production and signaling in different physiological and pathological contexts. This will provide a deeper understanding of H2S biology and its therapeutic potential.
Related Compounds
D-Propargylglycine
Compound Description: D-Propargylglycine is the D-enantiomer of L-propargylglycine. Unlike L-propargylglycine, which exhibits mechanism-based inhibition of various enzymes, D-propargylglycine does not show significant antibacterial activity. []
β-Chloro-L-alanine
Compound Description: β-Chloro-L-alanine is a mechanism-based inactivator of alanine racemase, an enzyme involved in bacterial cell wall synthesis. [] Like L-propargylglycine, it disrupts bacterial metabolic processes, leading to growth inhibition.
Cystathionine
Compound Description: Cystathionine is a naturally occurring amino acid and a key intermediate in the transsulfuration pathway, which is responsible for the biosynthesis of cysteine from methionine. L-Propargylglycine inhibits cystathionine γ-lyase, leading to cystathionine accumulation. []
Glutathione
Compound Description: Glutathione (γ-glutamylcysteinylglycine) is a crucial antioxidant that helps protect cells from oxidative stress. Cysteine, a precursor for glutathione synthesis, is produced downstream of cystathionine in the transsulfuration pathway. [] L-Propargylglycine indirectly impacts glutathione levels by disrupting cysteine synthesis.
Compound Description: γ-Glu-PPG-Gly is a metabolite of L-propargylglycine formed by the addition of glutamate and glycine to the amino acid. This compound is structurally similar to glutathione. [, ]
Cystathionine Ketimine (CK)
Compound Description: CK is a cyclic derivative of cystathionine formed in a reaction catalyzed by cystathionine β-synthase. Elevated levels of CK are observed in conditions where cystathionine γ-lyase activity is compromised, such as in the presence of L-propargylglycine. []
Compound Description: PHTZDC is another cyclic compound derived from cystathionine. It is generated from CK through a non-enzymatic reaction. Like CK, elevated PHTZDC levels are indicative of cystathionine γ-lyase inhibition. [, ]
S-(3-oxo-3-carboxy-n-propyl)cysteine and S-(2-oxo-2-carboxyethyl)homocysteine (Cystathionine mono-oxo acids)
Compound Description: These compounds are formed by oxidation of cystathionine. Their presence, along with other cystathionine metabolites, suggests an altered metabolic flux through the transsulfuration pathway. []
Cystathionine Sulfoxide and N-Acetylcystathionine Sulfoxide
Compound Description: These oxidized forms of cystathionine and N-acetylcystathionine are observed in elevated concentrations in response to L-propargylglycine treatment. This indicates an attempt by the body to process and eliminate the accumulating cystathionine. []
L-Cysteine
Compound Description: L-cysteine is a sulfur-containing amino acid and a key component of glutathione. It can be synthesized from cystathionine via the transsulfuration pathway, which is affected by L-propargylglycine. []
S-Carboxymethylcysteine
Compound Description: S-Carboxymethylcysteine is a cysteine derivative that exhibits a weaker protective effect against L-propargylglycine-induced cystathionine γ-lyase inactivation compared to L-cysteine. []
Sodium Hydrosulfide (NaHS)
Compound Description: NaHS is a fast-releasing H2S donor commonly used in research to study the biological effects of hydrogen sulfide (H2S). [, ]
D,L-propargylglycine (PAG)
Compound Description: PAG is a selective and irreversible inhibitor of CSE, the enzyme responsible for the production of H2S from L-cysteine. [, , ]
Aminooxyacetic acid (AOAA)
Compound Description: AOAA is a broad-spectrum inhibitor of several enzymes, including CBS, a key enzyme involved in H2S production. [, ]
L-Norvaline
Compound Description: L-Norvaline is an amino acid that structurally resembles L-propargylglycine but lacks the reactive alkyne group. []
L-Vinylglycine
Compound Description: L-Vinylglycine is an unsaturated amino acid and a known inhibitor of various PLP-dependent enzymes, including some involved in amino acid metabolism. []
3-Cyano-L-alanine
Compound Description: 3-Cyano-L-alanine is an amino acid analogue containing a cyano group and is known to inhibit certain PLP-dependent enzymes. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
L-propargylglycine is a non-proteinogenic L-alpha-amino acid that is L-alanine in which one of the methyl hydrogens has been replaced by an ethynyl group. It causes the irreversible inactivation of gamma-cystathionase (also known as cystathionine gamma-lyase) and is used as an affinity labeling reagent for gamma-cystathionase and other enzymes. It has a role as an EC 1.4.3.2 (L-amino-acid oxidase) inhibitor, an EC 2.6.1.2 (alanine transaminase) inhibitor and an EC 2.5.1.48 (cystathionine gamma-synthase) inhibitor. It is a non-proteinogenic L-alpha-amino acid and a terminal acetylenic compound. It is a tautomer of a L-propargylglycine zwitterion. L-Propargylglycine is a natural product found in Streptomyces with data available.
Lormetazepam glucuronide is discontinued (DEA controlled substance). Lormetazepam glucuronide is an impurity of Lormetazepam, an analog of Lorazepam. Sedative, hypnotic.
Lornoxicam is a thienothiazine-derived monocarboxylic acid amide obtained by formal condensation of the carboxy group of 6-chloro-4-hydroxy-2-methylthieno[2,3-e][1,2]thiazine-3-carboxylic acid 1,1-dioxide with the amino group of 2-aminopyridine. Used for the treatment of pain, primarily resulting from inflammatory diseases of the joints, osteoarthritis, surgery, sciatica and other inflammations. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic and an antipyretic. It is a thienothiazine, a member of pyridines, a monocarboxylic acid amide, an organochlorine compound and a heteroaryl hydroxy compound. Lornoxicam (chlortenoxicam) is a new nonsteroidal anti-inflammatory drug (NSAID) of the oxicam class with analgesic, anti-inflammatory and antipyretic properties. Lornoxicam differs from other oxicam compounds in its potent inhibition of prostaglandin biosynthesis, a property that explains the particularly pronounced efficacy of the drug. Lornoxicam is approved for use in Japan. Lornoxicam is an orally bioavailable oxicam and non-steroidal anti-inflammatory drug (NSAID), with analgesic, anti-pyretic, anti-thrombotic and anti-inflammatory activities. Upon oral administration, lornoxicam binds to and inhibits the activity of the cyclooxygenase enzymes (COX) type 1 (COX-1) and type 2 (COX-2). This blocks COX-mediated signaling pathways, which leads to reduced prostaglandin and thromboxane production and decreased pain, fever and inflammation.
N(2)-(3,4-dichlorobenzoyl)-N,N-dipentyl-alpha-glutamine is a dicarboxylic acid monoamide obtained by formal condensation of the alpha-carboxy group of N-(3,4-dichlorobenzoyl)glutamic acid with the amino group of dipentylamine. It is a glutamic acid derivative, a dicarboxylic acid monoamide, a member of benzamides and a dichlorobenzene.